1,2,3,6-Tetragalloylglucosa

Descripción general

Descripción

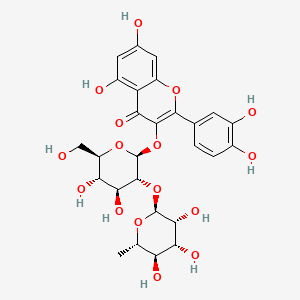

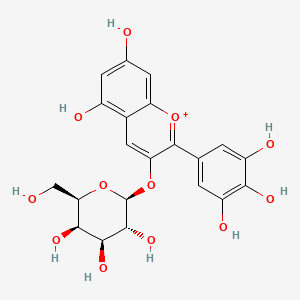

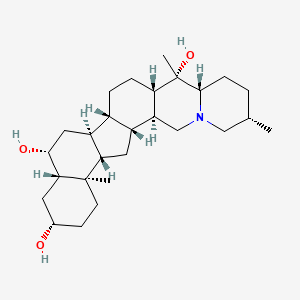

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is a galloyl-beta-D-glucose compound having four galloyl groups in the 1-, 2-, 3- and 6-positions . It is a gallate ester and a galloyl beta-D-glucose . This compound is a natural product found in various organisms .

Synthesis Analysis

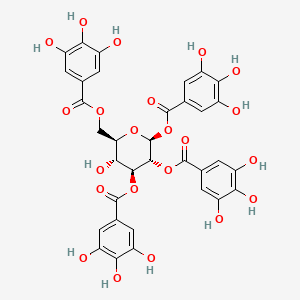

The synthesis of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose involves the esterification of gallic acid with glucose. Initially, the esterification of gallic acid with glucose produces 1-O-galloyl-beta-D-glucose. Subsequently, the substitution of hydroxyl groups of the glucose constitutes the metabolic sequence beta-glucogallin → 1,6-digalloylglucose → 1,2,6-trigalloylglucose → 1,2,3,6-tetragalloylglucose .Molecular Structure Analysis

The molecular formula of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is C34H28O22 . The IUPAC name is [(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate . The structure includes four galloyl groups in the 1-, 2-, 3- and 6-positions .Chemical Reactions Analysis

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is involved in the reaction catalyzed by the enzyme beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase. This enzyme uses 1-O-galloyl-beta-D-glucose and 1,2,3,6-tetrakis-O-galloyl-beta-D-glucose to produce D-glucose and 1,2,3,4,6-pentakis-O-galloyl-beta-D-glucose .Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is 788.57 . The exact mass is 788.10700 . The compound appears as a powder .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis completo de las aplicaciones de investigación científica de la 1,2,3,6-Tetragalloylglucosa:

Reactivo de Química Analítica

La this compound sirve como reactivo químico en la química analítica. Juega un papel crucial en la detección y cuantificación de iones metálicos mediante la formación de complejos que cambian de color o producen reacciones químicas específicas para facilitar el análisis .

Actividades Farmacéuticas

Este compuesto exhibe varias actividades farmacéuticas. Es un éster poliol formado por un núcleo de β-D-glucosa y cuatro ácidos gálicos. Sin embargo, es inestable y puede degradarse debido a reacciones redox internas y polimerizaciones a altas temperaturas .

Inhibición de UGT1A1

Actúa como un potente inhibidor de la UDP glucuronosiltransferasa 1 familia, polipéptido A1 (UGT1A1), con una Ki de 1,68 μM. Esta inhibición es significativa para fines de investigación relacionados con esta enzima .

Actividad antioxidante

El compuesto ha demostrado actividad antioxidante, que es esencial para estudiar procesos relacionados con el estrés oxidativo y aplicaciones terapéuticas potenciales .

Actividad anticupletaria

Muestra una potente actividad anticupletaria con un valor IC50 de 34 μM. Esta actividad es valiosa para la investigación sobre respuestas y trastornos del sistema inmunológico .

Actividad anticancerígena gástrica

La investigación ha indicado que la this compound puede inducir apoptosis en células de cáncer gástrico al regular los niveles de expresión de genes y proteínas específicos involucrados en la vía apoptótica .

Mecanismo De Acción

Target of Action

1,2,3,6-Tetragalloylglucose, also known as 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose or 1,2,3,6-Tetra-O-galloyl-beta-D-glucose, primarily targets the UDP glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1) . UGT1A1 is an enzyme that plays a crucial role in the metabolism and clearance of potentially harmful compounds, including drugs and endogenous substances .

Mode of Action

1,2,3,6-Tetragalloylglucose acts as a potent inhibitor of UGT1A1 . It binds to the enzyme and inhibits its function, with a Ki value of 1.68 μM . This inhibition disrupts the normal metabolic processes carried out by UGT1A1.

Biochemical Pathways

The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose affects the glucuronidation pathway, a major phase II metabolic pathway. This can lead to altered metabolism and clearance of substances that are substrates of UGT1A1 .

Pharmacokinetics

As a potent inhibitor of ugt1a1, it can impact the bioavailability of other compounds that are substrates of this enzyme by inhibiting their metabolism and clearance .

Result of Action

The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose can lead to the accumulation of certain substances in the body, potentially leading to various effects at the molecular and cellular levels . For instance, it has been reported that 1,2,3,6-Tetragalloylglucose can induce apoptosis in gastric cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity and stability .

Direcciones Futuras

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose has shown significant potential in inhibiting the proliferation of gastric cancer SGC7901 cells . It could induce apoptosis of these cells by up-regulating the expression levels of P21, PUMA, PERP and IGF-BP3 genes, down-regulating the CyclinD gene, increasing the expression levels of cytochrome C, caspase-3, caspase-9 protein and decreasing that of the protein BCL-2 . This suggests potential future directions for the use of this compound in cancer treatment.

Análisis Bioquímico

Biochemical Properties

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with the UDP-glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1), where it acts as an inhibitor with a Ki value of 1.68 μM . This inhibition can affect the metabolism of various endogenous and exogenous compounds, influencing their detoxification and excretion. Additionally, 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose can form complexes with metal ions, altering their chemical reactivity and facilitating their detection and quantification in analytical chemistry .

Cellular Effects

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, such as UGT1A1, inhibiting their activity and affecting the metabolism of substrates. Additionally, it can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods or under suboptimal storage conditions . Long-term studies have shown that 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental studies .

Metabolic Pathways

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as UGT1A1, leading to the formation of glucuronide conjugates that are more easily excreted from the body . Additionally, it can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, influencing its activity and function . The compound’s distribution can also be affected by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its biochemical effects . The subcellular localization of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is crucial for its role in modulating cellular processes and metabolic pathways .

Propiedades

IUPAC Name |

[3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATQVALKDAUZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,6-Tetragalloyl-beta-D-glucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

79886-50-3 | |

| Record name | 1,2,3,6-Tetragalloyl-beta-D-glucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | 1,2,3,6-Tetragalloyl-beta-D-glucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)

![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)